molecular formula C8H6N2O4 B045711 2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid CAS No. 615568-49-5

2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

Cat. No. B045711
M. Wt: 194.14 g/mol
InChI Key: HPXKNLCQHHPJFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid and its derivatives involves various chemical strategies, including one-pot synthesis methods and reactions that lead to bicyclic heterocycles. For instance, derivatives of the compound have been synthesized through a one-pot synthesis from 1,4-dihydropyridines, showcasing the versatility and efficiency of these methods in producing complex heterocyclic structures (Kumar et al., 2011). Another example includes the synthesis of related oxazine and oxazinone compounds through reactions that involve electrophilic interactions and subsequent cyclization, demonstrating the compound's synthetic accessibility and the chemical reactivity of its framework (Cho et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid is characterized by its bicyclic heterocyclic system, incorporating both pyrido and oxazine rings. This configuration imparts specific chemical properties and reactivity patterns to the compound. Studies focusing on the molecular structure analysis of similar compounds provide insights into the structural aspects that influence their chemical behavior and potential applications. For example, the structural elucidation of related heterocyclic compounds through techniques like IR, NMR, and X-ray structural analysis offers valuable information on the electronic and geometric parameters that dictate their chemical properties (Khrustaleva et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of 2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid are influenced by its functional groups and molecular structure. The compound participates in various chemical reactions, including electrophilic and nucleophilic substitutions, cycloadditions, and rearrangements, reflecting its reactive nature. For instance, the synthesis and chemical behavior of related pyrido and pyrimidine derivatives have been explored through reactions involving aminomethylation, demonstrating the compound's capacity to undergo transformations that result in structurally diverse products (Darehkordi et al., 2018).

Scientific Research Applications

  • Synthesis of Nitro Pyrido- and Dipyrido[1,4]oxazines

    It's used in the synthesis of these compounds, which are of interest in chemical research (Bastrakov et al., 2016).

  • Preparation and Transformations of Pyrido[2,3-b][1,4]oxazin-2-ones

    The compound is useful for its convenient preparation and Smiles rearrangement-based transformations, making it significant in scientific research (Cho et al., 2003).

  • Study of Neurotransmitter Receptors and Function

    The synthesized compounds from this acid can be utilized in studying neurotransmitter receptors and their function, indicating potential applications in neurochemical research (El Bouakher et al., 2011).

  • Scaffold for Bioactive Compounds

    It serves as a potential scaffold for bioactive compounds, which is important in the development of new pharmaceuticals (Gim et al., 2007).

  • Preparation of Antibacterially Active Compounds

    The reaction involving this acid can be used as an intermediate for preparing compounds with antibacterial activity (Rádl et al., 1992).

  • Synthesis of Functionalized Pyrido[4,3-b][1,4]oxazine

    Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives, synthesized from this compound, are used in the synthesis of functionalized pyrido[4,3-b][1,4]oxazine (Arrault et al., 2002).

  • Synthesis and Applications in Chemistry and Biology

    This compound is significant in the synthesis and applications of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems, which are useful in various scientific research fields (Sandford et al., 2014).

  • Antibacterial Activities

    Some synthesized pyridobenzothiazine acids show potent antibacterial activities against various pathogens, indicating its potential in developing new antibacterial agents (Cecchetti et al., 1987).

Safety And Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed . It is classified as Acute Tox. 4 Oral for hazard classifications .

properties

IUPAC Name

2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-6-3-14-7-5(10-6)1-4(2-9-7)8(12)13/h1-2H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXKNLCQHHPJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid

CAS RN

615568-49-5
Record name 2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
The therapeutic potential of monoacylglycerol lipase (MAGL) inhibitors in central nervous system-related diseases has attracted attention worldwide. However, the availability of …
Number of citations: 19 pubs.acs.org

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